Cas no 39565-00-9 (1-(5-Nitrothiophen-2-yl)ethanone)
1-(5-Nitrothiophen-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 2-Acetyl-5-nitrothiophene
- 5-Nitro-2-thienyl methyl ketone
- Methyl 5-nitro-2-thienyl ketone
- 1-(5-nitrothiophen-2-yl)ethanone
- 1-(5-Nitro-[2]thienyl)-aethanon
- 1-(5-Nitro-2-thienyl)ethanone
- 1-(5-nitro-thiophen-2-yl)-ethanone
- 5-acetyl-2-nitrothiophene
- 5-nitro-2-acetylthiophene
- Ethanone,1-(5-nitro-2-thienyl)
- KETONE,METHYL (5-NITRO-2-THIENYL)
- Thiophene,2-acetyl-5-nitro
- Thiophene, 2-acetyl-5-nitro-
- Ethanone, 1-(5-nitro-2-thienyl)-
- Ethanone, 1-(5-nitro-2-thienyl)- (9CI)
- CMXUIQITENCDHH-UHFFFAOYSA-N
- KETONE, METHYL (5-NITRO-2-THIENYL)
- Cyto7H10
- 1-(5-nitro-2-thiophenyl)ethanone
- 1-(5'-nitro-2'-thienyl)ethanone
- Ethanone,1-(5-nitro-2-thienyl)-
- 1-(5-Nitro-2-thienyl)ethanone #
- STK279682
- S
- CS-0155102
- SCHEMBL1937600
- MFCD00041211
- 39565-00-9
- O10308
- A824623
- DS-11633
- DTXSID20192678
- AKOS000531253
- FT-0610965
- DB-020333
- BBL000028
- 1-(5-Nitrothiophen-2-yl)ethanone
-
- MDL: MFCD00041211
- Inchi: 1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3
- InChI Key: CMXUIQITENCDHH-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1C(C)=O)[N+](=O)[O-]
- BRN: 131129
Computed Properties
- Exact Mass: 170.99900
- Monoisotopic Mass: 170.999014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 91.1
Experimental Properties
- Color/Form: powder
- Density: 1.399
- Melting Point: 107-108°C
- Boiling Point: 268.9°Cat760mmHg
- Flash Point: 116.4°C
- Refractive Index: 1.589
- PSA: 91.13000
- LogP: 2.38210
- Solubility: Insoluble
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(5-Nitrothiophen-2-yl)ethanone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN2811
- Hazard Category Code: 20/21/22-40
- Safety Instruction: S22-S36/37
- RTECS:OB5040000
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
- Packing Group:III
- Hazard Level:6.1
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(5-Nitrothiophen-2-yl)ethanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(5-Nitrothiophen-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N565548-100mg |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N565548-500mg |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 500mg |
$ 135.00 | 2022-06-03 | ||
| TRC | N565548-1g |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 1g |
$ 210.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69560-1g |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 98% | 1g |
¥3188.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69560-250mg |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 98% | 250mg |
¥1066.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69560-100mg |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 98% | 100mg |
¥96.0 | 2023-09-08 | |
| Alichem | A169004546-250mg |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 95% | 250mg |
$160.00 | 2023-09-02 | |
| Alichem | A169004546-1g |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 95% | 1g |
$346.50 | 2023-09-02 | |
| Alichem | A169004546-5g |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 95% | 5g |
$989.80 | 2023-09-02 | |
| eNovation Chemicals LLC | D747668-250mg |
1-(5-Nitrothiophen-2-yl)ethanone |
39565-00-9 | 95+% | 250mg |
$280 | 2024-06-07 |
1-(5-Nitrothiophen-2-yl)ethanone Suppliers
1-(5-Nitrothiophen-2-yl)ethanone Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(5-Nitrothiophen-2-yl)ethanone
Comprehensive Overview of 1-(5-Nitrothiophen-2-yl)ethanone (CAS No. 39565-00-9): Properties, Applications, and Industry Insights
1-(5-Nitrothiophen-2-yl)ethanone, identified by its CAS number 39565-00-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrothiophene derivative features a ketone functional group at the 2-position, making it a versatile intermediate for synthesizing heterocyclic compounds. Its molecular structure (C6H5NO3S) combines aromaticity with electrophilic reactivity, enabling diverse chemical transformations.
Recent trends in green chemistry and sustainable synthesis have amplified interest in this compound. Researchers are exploring its role in catalyzed cross-coupling reactions and biodegradable material development, aligning with the global push for eco-friendly production methods. The compound's electron-withdrawing nitro group enhances its utility in photocatalysis applications, a hot topic in renewable energy research.
From an industrial perspective, 39565-00-9 serves as a precursor for pharmaceutical intermediates, particularly in developing antimicrobial agents and anti-inflammatory drugs. Its thiophene backbone contributes to enhanced bioavailability in drug formulations, addressing a key challenge in medicinal chemistry. Analytical studies using HPLC and mass spectrometry confirm its high purity (>98%), meeting stringent GMP standards for pharmaceutical use.
The compound's thermal stability (decomposition point: 210°C) and solubility profile (soluble in DMSO, ethanol) make it suitable for high-temperature reactions and solution-phase synthesis. These properties are frequently queried in patent literature and material science databases, reflecting its growing commercial importance. Recent QSAR studies have further validated its potential in structure-activity relationship modeling for drug discovery.
Innovative applications include its use in organic electronics, where its conjugated π-system contributes to charge transport properties. This aligns with current research into flexible electronics and OLED materials, answering frequent search queries about advanced functional materials. The compound's crystallographic data (monoclinic crystal system) provides valuable insights for molecular engineering applications.
Quality control protocols for 1-(5-Nitrothiophen-2-yl)ethanone emphasize spectroscopic characterization (FTIR, 1H/13C NMR) and chromatographic analysis. These methodologies address common questions about compound verification in peer-reviewed journals. The substance's storage conditions (2-8°C under inert atmosphere) and handling precautions are critical considerations for industrial users, frequently discussed in technical datasheets.
Emerging research explores its derivatives as fluorescent probes for bioimaging, capitalizing on the nitrothiophene moiety's photophysical properties. This application responds to growing interest in diagnostic tools and theranostic agents. The compound's structure-property relationships continue to be a focus in computational chemistry studies, particularly regarding electron density distribution and molecular orbital theory.
Market analyses indicate rising demand for high-purity 39565-00-9, driven by expansion in contract research organizations and custom synthesis services. Regulatory documentation emphasizes compliance with REACH and FDA guidelines, addressing common compliance queries from manufacturers. The compound's scalable synthesis routes (including microwave-assisted methods) feature prominently in recent process chemistry literature.
In conclusion, 1-(5-Nitrothiophen-2-yl)ethanone represents a multifaceted chemical building block with expanding applications across life sciences and advanced materials. Its unique combination of aromatic stability and functional group reactivity positions it as a valuable asset in contemporary molecular design strategies. Ongoing research continues to uncover novel applications, particularly in targeted drug delivery systems and smart materials development.
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